molecular formula C16H22FNO4S B7281159 4-{2-[(4-Methoxycyclohexyl)carbamoyl]ethyl}benzene-1-sulfonyl fluoride

4-{2-[(4-Methoxycyclohexyl)carbamoyl]ethyl}benzene-1-sulfonyl fluoride

Cat. No.: B7281159
M. Wt: 343.4 g/mol
InChI Key: SGEVYMKSAOYKDY-UHFFFAOYSA-N
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Description

4-{2-[(4-Methoxycyclohexyl)carbamoyl]ethyl}benzene-1-sulfonyl fluoride is a complex organic compound that features a benzene ring substituted with a sulfonyl fluoride group and a carbamoyl ethyl chain linked to a methoxycyclohexyl group

Preparation Methods

The synthesis of 4-{2-[(4-Methoxycyclohexyl)carbamoyl]ethyl}benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-methoxycyclohexylamine with ethyl 4-bromobutyrate to form the corresponding carbamate. This intermediate is then reacted with benzene-1-sulfonyl fluoride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-{2-[(4-Methoxycyclohexyl)carbamoyl]ethyl}benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxycyclohexyl and carbamoyl groups.

    Hydrolysis: The sulfonyl fluoride group is susceptible to hydrolysis, forming the corresponding sulfonic acid and fluoride ion under acidic or basic conditions.

Common reagents used in these reactions include strong nucleophiles like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{2-[(4-Methoxycyclohexyl)carbamoyl]ethyl}benzene-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives and as a protecting group for amines.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged.

Mechanism of Action

The mechanism of action of 4-{2-[(4-Methoxycyclohexyl)carbamoyl]ethyl}benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction is often studied in the context of enzyme kinetics and molecular docking studies to understand the binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 4-{2-[(4-Methoxycyclohexyl)carbamoyl]ethyl}benzene-1-sulfonyl fluoride include other sulfonyl fluorides and carbamate derivatives. For example:

    4-(Trifluoromethyl)benzenesulfonyl chloride: This compound also contains a sulfonyl group but differs in its substituents, leading to different reactivity and applications.

    N-(4-Methoxycyclohexyl)carbamate derivatives: These compounds share the methoxycyclohexyl carbamate structure but lack the sulfonyl fluoride group, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

4-[3-[(4-methoxycyclohexyl)amino]-3-oxopropyl]benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO4S/c1-22-14-7-5-13(6-8-14)18-16(19)11-4-12-2-9-15(10-3-12)23(17,20)21/h2-3,9-10,13-14H,4-8,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEVYMKSAOYKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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